molecular formula C20H28O3 B1250985 3-Hydroxyretinoic acid

3-Hydroxyretinoic acid

Cat. No.: B1250985
M. Wt: 316.4 g/mol
InChI Key: FRMQNYSFAZVOGJ-PIKGMIDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyretinoic acid is an oxidative metabolite of retinoic acid, which is a critical derivative of Vitamin A (Retinol) . Retinoic acid and its metabolites are endogenous signaling molecules that exert profound effects on cellular processes by binding to and activating specific nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . This activation regulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis . As a reference standard, 3-Hydroxyretinoic acid is an essential tool for researchers studying retinoid metabolism and catabolism. It is particularly useful for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Studying such metabolites is crucial for understanding the full pharmacokinetic profile and metabolic pathways of therapeutic retinoids, which can influence their efficacy and toxicity profiles . This product is intended for research purposes as a certified reference material to ensure traceability and accuracy in analytical studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)11-19(22)23)9-10-18-16(3)12-17(21)13-20(18,4)5/h6-11,17,21H,12-13H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-11+

InChI Key

FRMQNYSFAZVOGJ-PIKGMIDQSA-N

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Synonyms

13-cis-3-hydroxyretinoic acid
3-hydroxyretinoic acid

Origin of Product

United States

Preparation Methods

One-Pot Coupling and Desulfonation Reactions

The foundational work by demonstrates a scalable method for synthesizing all-trans-retinoic acid via a one-pot reaction sequence. This approach utilizes a C₁₅ allylic disulfone intermediate (Chemical Formula 1) deprotonated with ≥4 equivalents of base (e.g., t-BuOK) at temperatures below -20°C. The resulting dianion reacts with C₅ halo-acids (D-1) or halo-esters (D-2) to form retinoic acid or its alkyl esters through concurrent coupling and desulfonation. Key parameters include:

ParameterValueImpact on Yield/Stereochemistry
Baset-BuOK (4.0 eq)Ensures complete deprotonation
Temperature-20°C → 60°C gradientControls reaction kinetics
SolventTHFStabilizes reactive intermediates
Reaction Time3 h totalMaximizes conversion

This method achieves 75% yield for all-trans-retinoic acid with >4:1 stereoselectivity at C₂. Adapting this protocol for 3-hydroxyretinoic acid would require introducing a hydroxyl group at the C₃ position, potentially through post-synthetic oxidation or hydroxylative cyclization.

Green Chemistry Innovations for 3-Hydroxy-Fatty Acid Analogues

Oxa-Michael Addition and Baeyer-Villiger Oxidation

Frontiers in Chemistry reports a solvent-minimized synthesis of (R)-3-hydroxy-decanoic acid using levoglucosenone (LGO) as a chiral pool starting material. The critical steps include:

  • Oxa-Michael addition of water to LGO at 25°C (75% yield)

  • Baeyer-Villiger oxidation using H₂O₂/LiNbMoO₆ catalyst system

  • Cross-metathesis homologation to extend the carbon chain

This sequence demonstrates that enzymatic-like stereocontrol can be achieved without traditional protecting groups. For 3-hydroxyretinoic acid synthesis, replacing decanoic acid's aliphatic chain with retinoic acid's conjugated polyene system would require careful optimization of metathesis catalysts to preserve double bond geometry.

Analytical and Purification Techniques

Chromatographic Resolution of Isomers

Reverse-phase HPLC methods developed for retinoic acid isomers () achieve baseline separation using:

  • Column : C₁₈ stationary phase

  • Mobile Phase : MeOH/H₂O (85:15) + 0.1% formic acid

  • Detection : UV-Vis at 350 nm

Application to 3-hydroxyretinoic acid would require modifying eluent polarity to account for the additional hydroxyl group's hydrophilicity.

Q & A

Q. How to formulate hypothesis-driven questions for structure-activity relationship (SAR) studies of 3-Hydroxyretinoic acid derivatives?

  • Answer : Start with computational docking to predict binding affinities for retinoid receptors. Synthesize derivatives with targeted modifications (e.g., carboxyl group esterification) and test in functional assays. Use QSAR models to correlate structural features with activity .

Methodological Guidelines

  • Data Interpretation : Compare results with prior studies by aligning experimental conditions (e.g., cell type, assay duration). Highlight discrepancies in discussion sections and propose mechanistic hypotheses .
  • Reproducibility : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo). Provide detailed supplementary methods, including equipment model numbers and software settings .
  • Ethical Compliance : Declare ethics approvals for animal/human studies and include data availability statements. Use anonymized datasets for public sharing .

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